3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole typically involves the condensation of appropriate hydrazines with diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Catalysts such as acids or bases can be employed to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylbenzyl groups can influence its binding affinity and specificity, affecting the overall biological response.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-methoxyphenyl)-1H-pyrazole: Lacks the methylbenzyl group, which may affect its chemical and biological properties.
1-(4-methylbenzyl)-3,5-diphenyl-1H-pyrazole: Lacks the methoxy groups, potentially altering its reactivity and applications.
Uniqueness
3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole is unique due to the combination of methoxyphenyl and methylbenzyl groups, which can confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H24N2O2 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
3,5-bis(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H24N2O2/c1-18-4-6-19(7-5-18)17-27-25(21-10-14-23(29-3)15-11-21)16-24(26-27)20-8-12-22(28-2)13-9-20/h4-16H,17H2,1-3H3 |
InChI Key |
WTQSHFOEFKMECT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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